An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 4-Diazoimidazole-5-carboxamide: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Diazoimidazole-5-carboxamide, often abbreviated as Diazo-IC, is a pivotal heterocyclic compound with significant relevance in medicinal chemistry and organic synthesis. Structurally, it features an imidazole ring functionalized with a diazo group and a carboxamide group, bestowing upon it a unique reactivity profile. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-diazoimidazole-5-carboxamide, with a particular focus on its role as a key intermediate in the synthesis of the anticancer drug Temozolomide.
Physicochemical Properties
4-Diazoimidazole-5-carboxamide is typically a beige to light brown solid.[1] Its stability is a critical consideration for its handling and storage. The compound is stable in the absence of moisture but is known to cyclize in aqueous solutions.[2][3] As a diazo compound, it should be handled with caution due to potential sensitivity to light, heat, and shock.[4]
Table 1: Physicochemical Properties of 4-Diazoimidazole-5-carboxamide
| Property | Value | Source(s) |
| CAS Number | 7008-85-7 | |
| Molecular Formula | C₄H₃N₅O | |
| Molecular Weight | 137.10 g/mol | [5] |
| Appearance | Beige to Light Brown Solid | [1] |
| Melting Point | 205-210 °C (decomposes) | [6] |
| Solubility | Sparingly soluble in DMSO, slightly soluble in methanol (with heating/sonication) and water (with heating). | [6] |
| Storage | Refrigerator, under inert atmosphere, protected from light and moisture. | [1] |
Spectroscopic Characterization
Detailed experimental spectroscopic data for 4-diazoimidazole-5-carboxamide is not extensively available in the public domain. However, based on its structure and data from related imidazole derivatives, the following characteristics can be anticipated.
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for the N-H and C=O stretching of the carboxamide group, and a strong, characteristic absorption for the diazo group (N≡N stretch), typically in the range of 2100-2200 cm⁻¹. The NIST WebBook provides an IR spectrum for a related compound, Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro-, which can serve as a reference.[7]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would likely show a signal for the imidazole ring proton and broad signals for the -NH₂ protons of the carboxamide group. The exact chemical shifts would be influenced by the solvent used.
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¹³C NMR: The spectrum would display signals for the four carbon atoms of the imidazole ring and the carbonyl carbon of the carboxamide group. The carbon atom attached to the diazo group would have a characteristic chemical shift.
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UV-Vis Spectroscopy: Diazo compounds typically exhibit characteristic electronic transitions. 4-Diazoimidazole-5-carboxamide is expected to have absorption maxima in the UV region, corresponding to π→π* and n→π* transitions of the imidazole ring and the diazo group.[8]
Synthesis of 4-Diazoimidazole-5-carboxamide
The primary route for the synthesis of 4-diazoimidazole-5-carboxamide is through the diazotization of its corresponding amino precursor, 5-aminoimidazole-4-carboxamide (AICA).[2][3]
Experimental Protocol: Synthesis of 4-Diazoimidazole-5-carboxamide
Causality behind Experimental Choices: The diazotization reaction is a standard method for converting a primary aromatic amine to a diazonium salt. The use of nitrous acid (generated in situ from sodium nitrite and a strong acid) is a classic and effective approach. The reaction is typically carried out at low temperatures (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The choice of acid and solvent can influence the reaction yield and the stability of the product.
Step-by-Step Methodology:
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Preparation of the Amine Salt: 5-Aminoimidazole-4-carboxamide (AICA) is dissolved in an aqueous acidic solution (e.g., hydrochloric acid or sulfuric acid) at 0-5 °C with stirring. This protonates the amino group, making it susceptible to reaction with nitrous acid.
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Diazotization: A pre-cooled aqueous solution of sodium nitrite is added dropwise to the AICA solution while maintaining the temperature between 0 and 5 °C. The addition is controlled to manage the exothermic reaction and prevent the decomposition of the diazo product.
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Isolation: Upon completion of the reaction, the resulting 4-diazoimidazole-5-carboxamide often precipitates from the reaction mixture. The solid product is then collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol, ether) to remove impurities, and dried under vacuum.
Caption: Synthesis of 4-Diazoimidazole-5-carboxamide via diazotization.
Reactivity and Chemical Transformations
The diazo and carboxamide functionalities of 4-diazoimidazole-5-carboxamide dictate its reactivity.
Coupling Reactions
As a diazonium compound, 4-diazoimidazole-5-carboxamide can undergo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, under conditions typical for benzenoid diazonium salts.[9] These reactions are a cornerstone of azo dye chemistry and can be used to synthesize a variety of functionalized imidazole derivatives.
Cyclization Reactions
In aqueous solutions, 4-diazoimidazole-5-carboxamide is known to undergo intramolecular cyclization to form 2-azahypoxanthine.[2][3] This reaction highlights the importance of handling and storing the compound in anhydrous conditions to maintain its integrity.
Precursor to Temozolomide
One of the most significant applications of 4-diazoimidazole-5-carboxamide is its role as a key intermediate in the synthesis of the alkylating agent Temozolomide, which is used in the treatment of brain tumors.[10] The synthesis involves the reaction of 4-diazoimidazole-5-carboxamide with methyl isocyanate.
Sources
- 1. Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AN IMPROVED PROCESS FOR THE PREPARATION OF TEMOZOLOMIDE AND ANALOGS - Patent 2066672 [data.epo.org]
- 3. EP2066672B1 - An improved process for the preparation of temozolomide and analogs - Google Patents [patents.google.com]
- 4. Tunable Stability of Imidazotetrazines Leads to a Potent Compound for Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Diazo-4H-imidazole-5-carboxamide | C4H3N5O | CID 53426585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-diazo-4H-imidazole-5-carboxamide | 7008-85-7 [chemicalbook.com]
- 7. Imidazole-4(or 5)-carboxamide, 5(or 4)-diazo-4,5-dihydro- [webbook.nist.gov]
- 8. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]
- 9. researchgate.net [researchgate.net]
- 10. Antitumour imidazotetrazines. Part 36.1 Conversion of 5-aminoimidazole-4-carboxamide to imidazo[5,1-d [ ] ][1,2,3,5]tetrazin-4(3H [ ] )-ones and imidazo[1,5-a][1,3,5]triazin-4(3H [ ] )-ones related in structure to the antitumour agents temozolomide and mitozolomide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
